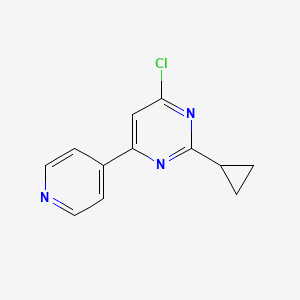

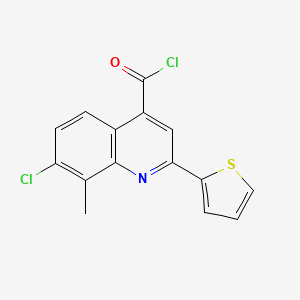

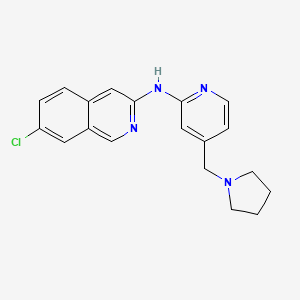

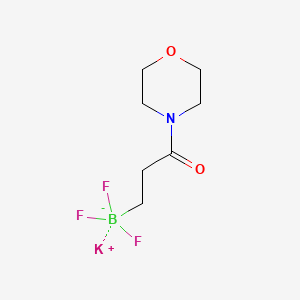

5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile

Vue d'ensemble

Description

“5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile” is a compound that belongs to the class of 5-amino-pyrazoles . These compounds are known to be versatile synthetic building blocks in the synthesis of diverse heterocyclic or fused heterocyclic scaffolds . They are used in the construction of various organic molecules, particularly diverse heterocyclic scaffolds .

Synthesis Analysis

The synthesis of such compounds often involves the use of 5-amino-pyrazoles as reagents . A variety of approaches are used, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions . In one example, the condensation of 5-amino-pyrazoles and enynones in the presence of ethanol and heat provides access to fluorescent pyrazolo-pyrimidines .Chemical Reactions Analysis

5-amino-pyrazoles, such as “this compound”, are known to undergo a variety of chemical reactions. For instance, they can react with α, β -unsaturated compounds to produce fluorescent pyrazolo-pyrimidines .Applications De Recherche Scientifique

Synthesis and Applications in Heterocyclic Chemistry

- Fused Heterocyclic Systems : A study by Youssef and Omar (2007) explored the synthesis of a similar compound, leading to the creation of fused heterocyclic systems, which exhibited significant biocidal properties (Youssef & Omar, 2007).

- Imidazopyrazole and Pyrazolopyrimidine Derivatives : Soliman et al. (2014) reported the alkylation of a related compound to produce imidazopyrazole derivatives, and pyrazolo[1,5-a]pyrimidine derivatives through reaction with different dicarbonyl reagents (Soliman et al., 2014).

- Synthesis of Pyrazolopyrimidine Derivatives : Rahmouni et al. (2014) synthesized 3-substituted-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amines, demonstrating its reactivity towards cyclic anhydrides and primary amines (Rahmouni et al., 2014).

Biological Activities

- Antimicrobial and Anticancer Properties : Novel pyrazole derivatives synthesized from related compounds showed promising antimicrobial and anticancer activities, as reported by Hafez et al. (2016) (Hafez et al., 2016).

- Antiviral Activity : Rashad et al. (2009) utilized a similar compound as a precursor for the synthesis of pyrazoles and pyrazolopyrimidines, some of which demonstrated antiviral activity against herpes simplex virus (Rashad et al., 2009).

- Anti-Tubercular and Anti-Inflammatory Evaluation : A study by Vavaiya et al. (2022) focused on synthesizing ethyl-1-(6-(4-substitutedacetylatedpiperazin-1-yl)pyrimidin-4-yl)-5-amino-1H-pyrazole-4-carboxylate with potent activity against mycobacterium tuberculosis (Vavaiya et al., 2022).

Crystal and Molecular Structure

- Crystal Structure Analysis : Fathima et al. (2014) investigated the crystal and molecular structure of a closely related compound, providing insights into its molecular interactions (Fathima et al., 2014).

Mécanisme D'action

Target of Action

Similar compounds, such as pyrazolines and their derivatives, have been reported to have diverse biological and pharmacological activities .

Mode of Action

It’s worth noting that nitrogen-based heterocyclic compounds, like this one, are common motifs in a wide range of synthesized drugs . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Biochemical Pathways

Similar compounds have been associated with the modulation of oxidative stress pathways .

Result of Action

Similar compounds have been reported to have diverse biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Analyse Biochimique

Biochemical Properties

5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, this compound interacts with proteins like nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is crucial in regulating immune response and inflammation . These interactions suggest that this compound may have potential anti-inflammatory and immunomodulatory effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it has been shown to reduce the expression of endoplasmic reticulum (ER) stress markers and apoptosis markers, such as cleaved caspase-3 . This indicates its potential neuroprotective effects. Furthermore, in immune cells like microglia, the compound inhibits the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and nitric oxide (NO), thereby reducing inflammation . These cellular effects highlight the compound’s potential in treating neuroinflammatory and neurodegenerative diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes like COX and LOX, inhibiting their activity and thus reducing the production of inflammatory mediators . Additionally, the compound interacts with transcription factors such as NF-κB, preventing its translocation to the nucleus and subsequent activation of pro-inflammatory genes . These molecular interactions underline the compound’s potential as an anti-inflammatory agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained anti-inflammatory effects in vitro, with reduced expression of inflammatory markers over time

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-inflammatory and neuroprotective effects without noticeable toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings suggest that while the compound has therapeutic potential, careful dosage optimization is necessary to avoid toxic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into various metabolites . These metabolites may retain some of the biological activity of the parent compound, contributing to its overall effects. Additionally, the compound influences metabolic flux by modulating the activity of key enzymes involved in inflammation and oxidative stress .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . It is known to bind to plasma proteins, which facilitates its distribution throughout the body . The compound’s localization within tissues is influenced by its lipophilicity, allowing it to accumulate in lipid-rich areas, such as the brain and liver .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in inflammatory pathways . Additionally, the compound may be directed to specific cellular compartments through post-translational modifications, which enhance its targeting to sites of action . This subcellular localization is essential for its efficacy in modulating cellular processes.

Propriétés

IUPAC Name |

5-amino-1-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N6O/c1-2-7-3-8(17)15-10(14-7)16-9(12)6(4-11)5-13-16/h3,5H,2,12H2,1H3,(H,14,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLXDOKHORVLBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)NC(=N1)N2C(=C(C=N2)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

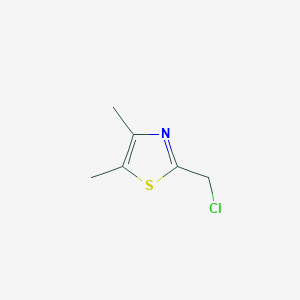

![6-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine](/img/structure/B1486674.png)